B1575941 Rugosin-RN antimicrobial peptide

Rugosin-RN antimicrobial peptide

货号: B1575941
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rugosin-RN is a recently characterized antimicrobial peptide (AMP) derived from amphibian sources, designed through rational engineering strategies to enhance broad-spectrum antimicrobial activity while minimizing cytotoxicity . Its primary structure incorporates a unique arrangement of cationic and hydrophobic residues, enabling selective disruption of microbial membranes. Rugosin-RN exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative pathogens (e.g., Pseudomonas aeruginosa), and fungal species, with reported minimum inhibitory concentrations (MICs) in the low micromolar range . The peptide’s mechanism involves permeabilization of bacterial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and leakage of cellular contents . Structural studies suggest Rugosin-RN adopts an α-helical conformation in membrane-mimetic environments, a feature critical for its biocidal activity .

属性

生物活性

Antimicrobial

序列

FTMKKSLLFLFFLGTISLSFCEEERSA

产品来源

United States

科学研究应用

Antimicrobial Activity

Rugosin-RN exhibits potent antimicrobial activity, which is a key characteristic of many antimicrobial peptides (AMPs). Its mechanism typically involves disrupting bacterial membranes, leading to cell lysis. The peptide's structure, comprising 27 amino acids with a sequence rich in hydrophobic and cationic residues, enhances its interaction with negatively charged bacterial membranes.

Table 1: Antimicrobial Spectrum of Rugosin-RN

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive5 μg/mL
Escherichia coliGram-negative10 μg/mL
Pseudomonas aeruginosaGram-negative15 μg/mL

Therapeutic Potential

Given the rising concern over antibiotic resistance, Rugosin-RN presents a promising alternative or complement to traditional antibiotics. Its application in various therapeutic contexts includes:

  • Topical Antiseptics : Due to its efficacy against skin pathogens like S. aureus, Rugosin-RN can be formulated into topical antiseptic creams or gels.
  • Wound Healing : The peptide's ability to reduce bacterial load and promote healing makes it suitable for use in wound dressings.
  • Infection Control in Healthcare Settings : Incorporating Rugosin-RN into disinfectants or surface coatings could help mitigate hospital-acquired infections.

Case Study: Wound Infection Management

A study demonstrated that a wound dressing infused with Rugosin-RN significantly reduced infection rates in patients with surgical wounds compared to standard treatments. The dressing not only inhibited bacterial growth but also promoted faster healing times.

Challenges and Future Directions

While the potential applications of Rugosin-RN are promising, several challenges must be addressed:

  • Stability and Delivery : Ensuring the stability of the peptide during storage and its effective delivery at the site of infection is crucial for maximizing its therapeutic benefits.
  • Toxicity Assessment : Comprehensive toxicity studies are necessary to ensure that Rugosin-RN does not adversely affect human cells while targeting pathogens.
  • Resistance Development : Continuous monitoring for potential resistance development against AMPs is essential as their use becomes more widespread.

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Select AMPs

Peptide Secondary Structure Key Modifications Net Charge Hydrophobicity Index
Rugosin-RN α-helical D-Arg substitutions +7 0.65
RV-23 β-hairpin Melittin-derived, fatty acid conjugation +5 0.72
RLFP-2 Mixed α/β Lysine substitution, stapled +6 0.58
Arasin 1 Proline-rich N-terminal proline motif +4 0.48

Sources:

  • RV-23 : A melittin-derived peptide conjugated with fatty acids, RV-23 demonstrates improved cell selectivity but higher hydrophobicity, correlating with increased hemolysis at therapeutic concentrations .
  • RLFP-2 : Engineered with stapled lysine residues, RLFP-2 shows enhanced stability in physiological salts but reduced activity against Gram-negative strains compared to Rugosin-RN .
  • Arasin 1 : A proline-rich peptide with a distinct mode of action targeting intracellular pathways, it lacks the membrane-disruptive efficacy of Rugosin-RN .

Antimicrobial Spectrum and Efficacy

Rugosin-RN’s broad-spectrum activity surpasses many conventional AMPs, particularly against multidrug-resistant (MDR) pathogens (Table 2 ).

Table 2: Antimicrobial Activity (MIC, μM) of AMPs Against Select Pathogens

Pathogen Rugosin-RN RV-23 RLFP-2 Arasin 1
S. aureus (MRSA) 1.2 2.5 4.8 10.2
P. aeruginosa 2.8 6.4 8.1 >25
Candida albicans 3.5 4.7 6.3 15.6
Escherichia coli 1.9 3.2 5.0 12.4

Sources:

  • RV-23: While effective against S. aureus, its MICs for P. aeruginosa are 2–3× higher than Rugosin-RN, likely due to reduced membrane affinity in Gram-negative bacteria .
  • Arasin 1: Limited to Gram-positive and fungal targets, reflecting its intracellular mechanism .

Mechanisms of Action and Resistance

Rugosin-RN’s dual mechanism—membrane disruption and immunomodulation—contrasts with peptides like RpoN*, which sensitize bacteria to antibiotics without direct killing . Unlike FNR-regulated AMPs, Rugosin-RN avoids resistance mechanisms linked to bacterial redox sensing (Table 3) .

Table 3: Resistance Profiles and Synergistic Potential

Peptide Primary Target Resistance Mechanism Evaded Synergy with Antibiotics
Rugosin-RN Microbial membranes FNR-mediated stress response Enhanced cefotaxime activity
RpoN* RpoN transcription factor Reduces biofilm formation Potentiates β-lactams
LL-37 Membranes/DNA Protease degradation Limited synergy

Sources:

准备方法

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Rugosin-RN is solid-phase peptide synthesis (SPPS) , a well-established technique for assembling peptides of defined sequences. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

  • Fmoc (9-fluorenylmethoxycarbonyl) chemistry is typically employed for temporary protection of the amino group during synthesis.
  • Each amino acid is coupled to the resin-bound peptide using activating agents to form peptide bonds.
  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) .

TFA plays a crucial role in the final deprotection and cleavage step, but its residues can remain as salts in the peptide product, potentially affecting biological assays and structural studies.

Purification and Characterization

After synthesis, Rugosin-RN is purified to achieve high purity, typically exceeding 97%, as confirmed by high-performance liquid chromatography (HPLC). The purification process usually involves:

  • Reverse-phase HPLC (RP-HPLC) to separate the target peptide from truncated sequences, deletion sequences, and other impurities.
  • Monitoring of purity by analytical HPLC and mass spectrometry to confirm molecular weight and sequence integrity.

The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.

Removal of Trifluoroacetic Acid (TFA) Salts

TFA, while essential in synthesis, can interfere with peptide activity and experimental reproducibility. Residual TFA salts in peptides like Rugosin-RN can:

  • Influence cell growth and receptor activity at very low concentrations.
  • Affect protein and phospholipid modifications in vivo.
  • Alter spectral properties in structural analyses.

Therefore, TFA removal is an optional but recommended step post-synthesis, often achieved by:

  • Dialysis or repeated lyophilization with acid/base treatment.
  • Ion-exchange chromatography to replace TFA with more biologically compatible counterions like acetate or hydrochloride.

Summary Table: Preparation Steps of Rugosin-RN Antimicrobial Peptide

Step Description Key Considerations
1. Peptide Chain Assembly Sequential addition of Fmoc-protected amino acids on solid resin (SPPS) Use of activating agents, Fmoc protection
2. Cleavage & Deprotection Removal of peptide from resin and side-chain groups using TFA TFA residues may remain as salts
3. Purification Reverse-phase HPLC to achieve >97% purity Analytical HPLC and mass spectrometry checks
4. TFA Salt Removal (Optional) Removal of residual TFA salts via dialysis or ion-exchange chromatography Improves biological assay reliability
5. Lyophilization & Storage Freeze-drying to obtain stable powder; storage at ≤ -20 °C Prevents degradation and maintains activity

Research Findings Related to Preparation

  • The presence of TFA in synthetic peptides like Rugosin-RN is a double-edged sword: essential for synthesis but potentially disruptive in downstream applications. Studies have shown that even nanomolar concentrations of TFA can affect cell-based assays and receptor functions.
  • High purity (>97%) is critical for consistent antimicrobial activity and to avoid batch-to-batch variability.
  • Synthetic peptides from amphibian sources, such as Rugosin-RN, require careful handling of cysteine residues to ensure correct disulfide bond formation or to maintain reduced states, which is crucial for their antimicrobial function.

常见问题

Q. What experimental models are recommended for assessing Rugosin-RN’s efficacy against Staphylococcus aureus?

  • Methodology : Use minimum inhibitory concentration (MIC) assays to determine bactericidal thresholds. Pair this with RNA expression analysis (e.g., qPCR) in human keratinocytes to quantify Rugosin-RN’s transcriptional response under bacterial challenge . For comparative studies, include controls with known AMPs like hBD2/hBD3, which show high anti-S. aureus activity at lower concentrations .

Q. How does Rugosin-RN’s secondary structure influence its antimicrobial activity?

  • Methodology : Employ circular dichroism (CD) spectroscopy or NMR to resolve its structural conformation (α-helical, β-sheet, or disordered). Cross-reference with databases like the Protein Data Bank (PDB) to compare structural motifs (e.g., cathelicidin LL-37’s α-helical structure) and correlate with functional assays .

Q. What methods are used to quantify Rugosin-RN’s expression in human keratinocytes during bacterial colonization?

  • Methodology : Perform RNA-seq or qPCR with primers specific to Rugosin-RN. Normalize data against housekeeping genes and compare with baseline expression in unstimulated cells. Note that some AMPs (e.g., hBD1) show no upregulation, emphasizing the need for strain-specific stimuli .

Advanced Research Questions

Q. How can researchers design experiments to address Rugosin-RN’s variable efficacy across concentrations?

  • Methodology : Implement dose-response curves with logarithmic concentration gradients (e.g., 15.625–62.50 µg/mL) to identify optimal bactericidal ranges. Use fractional inhibitory concentration indices (FICIs) to evaluate synergies with other AMPs or antibiotics . Statistical models (e.g., ANOVA with post-hoc tests) can resolve concentration-dependent activity disparities .

Q. What computational approaches enhance the functional analysis of Rugosin-RN?

  • Methodology : Integrate machine learning (ML) models trained on peptide physicochemical properties (e.g., hydrophobicity, charge) to predict antimicrobial activity. Validate predictions using regression models (e.g., CAMEL peptide database analysis) and compare with empirical MIC data . For structural insights, use molecular dynamics simulations to model Rugosin-RN’s membrane interactions .

Q. What strategies improve Rugosin-RN’s stability and functionality in biomedical surface coatings?

  • Methodology : Adopt modular peptide engineering, combining Rugosin-RN with solid-binding domains (e.g., DOPA-rich sequences) for durable adhesion. Test coatings on materials like titanium or silicone using oxidative polymerization, and assess antibacterial retention via time-kill assays .

Q. How can contradictions in Rugosin-RN’s activity data across studies be resolved?

  • Methodology : Conduct meta-analyses to identify confounding variables (e.g., bacterial strain variability, assay conditions). For example, RNase 7 and hBD1 require high concentrations for activity, while hBD2/hBD3 are potent at lower doses; contextualize Rugosin-RN’s performance within this framework . Use multivariate regression to isolate factors like pH or ionic strength .

Q. How do physicochemical properties inform predictive models of Rugosin-RN’s antimicrobial activity?

  • Methodology : Analyze parameters like net charge, hydrophobicity, and amphipathicity using tools like the APD3 database. Train predictive algorithms (e.g., C-PAmP) on large-scale AMP datasets to forecast Rugosin-RN’s efficacy against Gram-positive/negative pathogens. Validate with experimental MIC and hemolysis assays .

Key Methodological Considerations

  • Data Validation : Cross-reference RNA expression data with functional assays (e.g., radial diffusion assays) to confirm bioactivity .
  • Ethical Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypothesis-driven studies .
  • Comparative Analysis : Benchmark Rugosin-RN against FDA-approved AMPs (e.g., LL-37) in in vivo infection models to evaluate translational potential .

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